molecular formula C11H11NO6S B1360992 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid CAS No. 1119451-26-1

3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid

Cat. No.: B1360992
CAS No.: 1119451-26-1
M. Wt: 285.28 g/mol
InChI Key: SQBZLBMSIJFDRI-UHFFFAOYSA-N
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Description

The compound “3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H9NO4 . It has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzoxazin ring structure as a key feature .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.66 . Its boiling point is reported to be between 177.5-178.5°C .

Scientific Research Applications

Antibacterial Activity

Compounds related to 3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid have been synthesized and evaluated for their antibacterial activity. Some derivatives have shown promising results against bacterial strains like E. coli, Staphylococcus aureus, and others. Particularly, certain compounds demonstrated good activity against K.pneumonea and E. faecalis, indicating potential for medical applications in treating bacterial infections (Kadian, Maste, & Bhat, 2012).

Biological Activity Against Yeast and Bacteria

A study synthesized novel compounds under mild conditions and tested their biological activity against bacterial strains and yeast. Some of these compounds showed activity against Candida albicans, a common yeast pathogen, suggesting their potential in antifungal applications (Hachama et al., 2013).

Application in Fuel Cells

Research on sulfonic acid-containing polybenzoxazine, which includes derivatives of benzoxazine like the compound , has been conducted for use in direct methanol fuel cells. These materials demonstrated high proton conductivity and low methanol permeability, offering potential in energy applications (Yao et al., 2014).

Synthesis for Diverse Applications

The synthesis of diverse derivatives of 3,4-dihydro-2H-1,4-benzoxazin has been explored, which could potentially extend to the compound . Such synthetic methods are crucial for creating novel compounds with varied applications, ranging from pharmaceuticals to materials science (Peddinti, Dua, & Ghosh, 2021).

Corrosion Inhibition

Some benzoxazin derivatives have been studied as corrosion inhibitors, which could imply potential applications of the compound in protecting metals against corrosion, especially in acidic environments (Hachama et al., 2016).

Antimicrobial and Antioxidant Properties

Derivatives of benzoxazine, related to the compound , have been synthesized and evaluated for their antimicrobial and antioxidant properties. This suggests potential applications in medical and health-related fields (Sonia et al., 2013).

Future Directions

The development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives is encouraged due to their promising biological properties . This suggests that “3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid” and similar compounds may have potential applications in various fields in the future.

Mechanism of Action

Target of Action

The primary target of this compound is the potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells. They are responsible for the repolarization phase of action potentials, which is essential for the proper functioning of these cells .

Mode of Action

This compound acts as a potassium channel opener . It interacts with the potassium channels, causing them to open and allow potassium ions to flow out of the cell. This outflow of potassium ions leads to the hyperpolarization of the cell membrane, making it less likely for the cell to fire an action potential . This can lead to a decrease in neuronal excitability and muscle contractility .

Biochemical Pathways

For instance, it can influence the release of neurotransmitters, the contraction of muscle cells, and the regulation of heart rate .

Pharmacokinetics

The compound’s ability to open potassium channels suggests that it may have good bioavailability and be able to reach its target sites effectively .

Result of Action

The opening of potassium channels by this compound can lead to a variety of effects at the molecular and cellular levels. For instance, it can lead to a decrease in neuronal excitability, which can have implications for the treatment of conditions such as epilepsy and chronic pain . Additionally, it can lead to a decrease in muscle contractility, which can be beneficial in conditions such as hypertension and certain types of heart disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other substances, such as other drugs or biological molecules, can influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with beta-D-glucosidases, particularly those involved in the hydrolysis of glucosides . These interactions are crucial for the compound’s biochemical activity, as they facilitate the breakdown of glucosides into glucose and other metabolites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect potassium channel activity, leading to changes in cell membrane potential and signaling . Additionally, it can alter gene expression patterns, impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, such as beta-D-glucosidases, by binding to their active sites and modulating their activity . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect the metabolic flux of glucosides, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell, influencing its overall biochemical effects .

Properties

IUPAC Name

3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c13-10-6-18-9-2-1-7(5-8(9)12-10)19(16,17)4-3-11(14)15/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBZLBMSIJFDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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